(3R,3'R,4'S,5'R)-5'-(2-hydroxyethyl)-4'-[(4-methoxyphenyl)-dimethylsilyl]-3'-methyl-1-[[3-(2-oxo-3-oxazolidinyl)phenyl]methyl]-2-spiro[indole-3,2'-oxolane]one
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Overview
Description
(3R,3'R,4'S,5'R)-5'-(2-hydroxyethyl)-4'-[(4-methoxyphenyl)-dimethylsilyl]-3'-methyl-1-[[3-(2-oxo-3-oxazolidinyl)phenyl]methyl]-2-spiro[indole-3,2'-oxolane]one is a member of indoles.
Scientific Research Applications
Aldose Reductase Inhibitors
A study by Ali et al. (2012) synthesized new iminothiazolidin-4-one acetate derivatives, which showed promising results as aldehyde reductase (ALR1) and aldose reductase (ALR2) inhibitors. These compounds may have potential as novel drugs for treating diabetic complications (Ali et al., 2012).
Synthesis of Core Analogs
Titov et al. (2004) synthesized compounds that underwent intramolecular amidoalkylation, leading to new heterocyclic systems. These systems are core analogs of aurantioclavine, demonstrating the compound's role in synthesizing structurally complex molecules (Titov et al., 2004).
Spiro-indole-pyrrolidine Derivatives
Sundar et al. (2011) investigated derivatives of the spirooxindole ring system, which are used as antimicrobial and antitumor agents. This highlights the compound's relevance in synthesizing pharmacologically important structures (Sundar et al., 2011).
Mass Spectrometric Analysis
Cristoni et al. (2000) studied the mass spectrometric behavior of similar compounds, highlighting the importance of mass spectrometry in characterizing these complex molecules (Cristoni et al., 2000).
Isoxazolyl-Spiro Derivatives Synthesis
Rajanarendar et al. (2006) focused on the synthesis of novel isoxazolyl-spiro derivatives. The study illustrates the diverse chemical reactions and pathways this compound can undergo to form structurally varied products (Rajanarendar et al., 2006).
Structural Investigation of Spiro Derivatives
Grochowski et al. (1992) synthesized and investigated the structure of spiro derivatives, demonstrating the compound's utility in exploring new chemical structures (Grochowski et al., 1992).
Fluorescent Compounds Synthesis
Tang and Verkade (1996) synthesized optically active compounds with high fluorescence quantum yields, indicating the compound's potential in developing fluorescent materials for various applications (Tang & Verkade, 1996).
Properties
Molecular Formula |
C33H38N2O6Si |
---|---|
Molecular Weight |
586.7 g/mol |
IUPAC Name |
(3R,3'R,4'S,5'R)-5'-(2-hydroxyethyl)-4'-[(4-methoxyphenyl)-dimethylsilyl]-3'-methyl-1-[[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]methyl]spiro[indole-3,2'-oxolane]-2-one |
InChI |
InChI=1S/C33H38N2O6Si/c1-22-30(42(3,4)26-14-12-25(39-2)13-15-26)29(16-18-36)41-33(22)27-10-5-6-11-28(27)35(31(33)37)21-23-8-7-9-24(20-23)34-17-19-40-32(34)38/h5-15,20,22,29-30,36H,16-19,21H2,1-4H3/t22-,29+,30-,33+/m0/s1 |
InChI Key |
BPDQNGFFENWBGP-NKVIQRDJSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H](O[C@@]12C3=CC=CC=C3N(C2=O)CC4=CC(=CC=C4)N5CCOC5=O)CCO)[Si](C)(C)C6=CC=C(C=C6)OC |
Canonical SMILES |
CC1C(C(OC12C3=CC=CC=C3N(C2=O)CC4=CC(=CC=C4)N5CCOC5=O)CCO)[Si](C)(C)C6=CC=C(C=C6)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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